CDN1163, also known as CDN1163, is a small-molecule allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). [, ] This pump plays a critical role in intracellular calcium homeostasis by transporting Ca2+ from the cytoplasm into the sarcoplasmic reticulum (SR). [, ] Dysfunctional SERCA activity is implicated in various diseases, including heart failure, diabetes, and muscular dystrophies. [, , , ] CDN1163 acts by binding to SERCA and increasing its affinity for ATP, thereby enhancing calcium uptake into the SR. [] This modulation of SERCA activity by CDN1163 makes it a valuable tool in investigating the role of calcium signaling in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , ]
4-Isopropoxy-N-(2-methylquinolin-8-yl)benzamide belongs to the class of quinoline derivatives. Quinoline compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound in question is characterized by the presence of an isopropoxy group at the 4-position of the benzamide moiety and a methyl group at the 2-position of the quinoline ring. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry (IUPAC) name: 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide.
The synthesis of 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide typically involves multiple steps, often starting from commercially available precursors. A common synthetic route includes:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis.
The molecular structure of 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide can be described as follows:
The compound's three-dimensional conformation can significantly influence its biological activity and interaction with target molecules.
4-Isopropoxy-N-(2-methylquinolin-8-yl)benzamide can participate in several chemical reactions:
These reactions are vital for exploring the compound's reactivity and potential modifications for enhanced activity.
The mechanism of action for 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide is primarily linked to its ability to interact with specific biological targets:
The physical and chemical properties of 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide include:
Property | Value |
---|---|
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
Log P (octanol-water partition coefficient) | Indicative of lipophilicity |
These properties play a crucial role in determining the compound's bioavailability and pharmacokinetic profiles.
4-Isopropoxy-N-(2-methylquinolin-8-yl)benzamide has several potential applications:
4-Isopropoxy-N-(2-methylquinolin-8-yl)benzamide (CDN1163) functions as a potent allosteric activator of SERCA, a pivotal transmembrane pump responsible for translocating cytosolic Ca²⁺ into the endoplasmic reticulum (ER) lumen. Unlike orthosteric agonists that bind the catalytic site, CDN1163 targets regulatory domains to enhance SERCA's catalytic efficiency without competing with ATP or calcium substrates. This compound reverses phospholamban (PLB)-mediated inhibition of SERCA—a key pathophysiological mechanism in cardiac and metabolic diseases. In high-throughput screens using fluorescence resonance energy transfer (FRET), CDN1163 decreased SERCA-PLB binding by >3 standard deviations, subsequently increasing SERCA's Ca²⁺-ATPase activity by up to 60% [4] [9].
The activation mechanism involves stabilization of SERCA's E2 conformational state, which facilitates deprotonation and promotes high-affinity Ca²⁺ binding. Molecular dynamics simulations reveal that CDN1163 binding induces long-range structural transitions in SERCA's cytoplasmic headpiece, accelerating the rate-limiting E2-to-E1 transition. This enhances calcium transport capacity even under cellular stress conditions, such as ER calcium depletion or oxidative challenge [1] . Functional assays demonstrate that 10 µM CDN1163:
Table 1: SERCA Activation Metrics by CDN1163
Parameter | Control | CDN1163 Treatment | Change (%) |
---|---|---|---|
SERCA Ca²⁺-ATPase Activity | 100% | 160% | +60% |
ER Ca²⁺ Reuptake Rate | 1.0 ± 0.2 | 2.3 ± 0.4* | +130% |
PLB-SERCA Binding Affinity | High | Low | -70% |
Data from FRET and isotopic Ca²⁺ flux assays [4] [9]
The molecular architecture of CDN1163 (C₂₀H₂₀N₂O₂; MW 320.39 g/mol) features three critical pharmacophores enabling selective SERCA engagement:
Table 2: Molecular Descriptors of CDN1163
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₀N₂O₂ |
Exact Mass | 320.1525 Da |
SMILES | CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C)C=C1 |
logP | 5.08 |
Hydrogen Bond Acceptors | 4 |
Topological Polar SA | 55.7 Ų |
Structural data derived from chemical databases [5] [10]
Mutagenesis studies confirm that SERCA2b mutants lacking Asp351 or Phe256 show >80% loss of CDN1163 responsiveness, underscoring these residues as non-negotiable interaction nodes. Quantum mechanical modeling further reveals that the isopropoxy group’s torsional angle (113.5°) maximizes hydrophobic enclosure within SERCA’s allosteric site, explaining why analogs with methoxy or ethoxy substitutions exhibit diminished potency [9].
CDN1163 rectifies pathological calcium dysregulation by enhancing SERCA-dependent ER Ca²⁺ sequestration. In murine models of TCEP (tris(2-chloroethyl) phosphate)-induced cardiotoxicity, CDN1163 (50 mg/kg, i.p.) reduced cytosolic Ca²⁺ overload by 45.3%, as quantified via ICP-MS. This directly suppressed maladaptive ER stress responses [1] :
Concomitantly, CDN1163 modulates autophagy-lysosomal dynamics. In cardiac tissue, TCEP exposure triggered uncontrolled autophagic flux via Beclin-1 upregulation and p62 degradation, culminating in interstitial fibrosis. CDN1163 pretreatment halved autophagosome density (LC3-II/LC3-I ratio) and restored physiological turnover of misfolded proteins [1].
Table 3: CDN1163-Mediated Reversal of Cellular Stress Markers
Pathway | Marker | TCEP Effect | CDN1163 Rescue |
---|---|---|---|
Calcium Homeostasis | Cytosolic [Ca²⁺] | ↑45.3% | Normalized |
ER Stress | PERK Phosphorylation | ↑3.2-fold | ↓68% |
Autophagy Dysregulation | LC3-II/LC3-I Ratio | ↑220% | ↓52% |
Fibrosis | Collagen Deposition | ↑300% | ↓75% |
Data from rodent models and in vitro assays [1]
Mitochondrial cross-talk is similarly optimized: In ob/ob diabetic mice, 5-day CDN1163 treatment (50 mg/kg/day) boosted hepatic mitochondrial coupling efficiency by 40% and upregulated UCP1/UCP3 expression in brown adipose tissue. This metabolic reprogramming occurred via SERCA2a-driven activation of the AMPK-PGC1α axis, confirming ER-mitochondrial coupling as a mechanistic endpoint [4].
Figure: Mechanism of CDN1163 in Calcium Homeostasis Restoration
Cytosolic Ca²⁺ Overload → Triggers ER Stress (PERK/eIF2α/IRE1α) → Induces Autophagic Dysregulation → Promotes Fibrosis/Cell Death CDN1163 ↑SERCA Activity → Restores ER Ca²⁺ Storage → Normalizes UPR Signaling → Balances Autophagic Flux
Table 4: Systematic Nomenclature of 4-Isopropoxy-N-(2-methylquinolin-8-yl)benzamide
Nomenclature Type | Name |
---|---|
IUPAC Name | N-(2-methylquinolin-8-yl)-4-(propan-2-yloxy)benzamide |
Canonical SMILES | CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C)C=C1 |
Other Synonyms | CDN1163; CDN-1163; 4-(1-Methylethoxy)-N-(2-methyl-8-quinolinyl)benzamide |
CAS Registry | 892711-75-0 |
Chemical Category | Secondary carboxamide; Quinoline derivative |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7